2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide is structurally similar to other pyrimidine derivatives and benzimidazole compounds.
Other compounds with similar structures include various pyrimidine-based drugs and benzimidazole-based pharmaceuticals.
Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential applications in different fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-8-6-13(19-14(17-8)9-2-3-9)15(22)18-10-4-5-11-12(7-10)21-16(23)20-11/h4-7,9H,2-3H2,1H3,(H,18,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQZLIYRMGFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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